

Spectroscopic Data Analysis of 3-(Difluoromethyl)aniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(Difluoromethyl)aniline

Cat. No.: B046249

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **3-(Difluoromethyl)aniline**, a compound of interest in pharmaceutical and materials science research. This document outlines the expected spectroscopic characteristics based on established principles and data from analogous compounds, details experimental protocols for acquiring such data, and presents visual workflows to aid in understanding the analytical process.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for **3-(Difluoromethyl)aniline** across various spectroscopic techniques. These predictions are based on the analysis of its structural components: a meta-substituted aniline ring and a difluoromethyl group.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~6.6 - 7.3	m	-	4	Aromatic Protons (H-2, H-4, H-5, H-6)
~6.5 (triplet)	t	~56	1	CHF ₂
~3.8 (broad singlet)	br s	-	2	NH ₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~147	C-3 (bearing CHF ₂)
~130	C-1 (bearing NH ₂)
~129	Aromatic CH
~118	Aromatic CH
~115 (triplet)	CHF ₂
~114	Aromatic CH

Table 3: Predicted Key FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Strong	N-H bending (scissoring)
1600 - 1450	Medium-Strong	Aromatic C=C stretching
1350 - 1250	Strong	C-N stretching (aromatic amine)
1150 - 1050	Strong	C-F stretching

Table 4: Predicted Major Mass Spectrometry Fragmentation

m/z	Ion
143	[M] ⁺ (Molecular Ion)
142	[M-H] ⁺
124	[M-F] ⁺
116	[M-HCN] ⁺
92	[M-CHF ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of fluorinated aniline derivatives.[\[1\]](#)
[\[2\]](#)

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(Difluoromethyl)aniline** in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure KBr pellet.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .

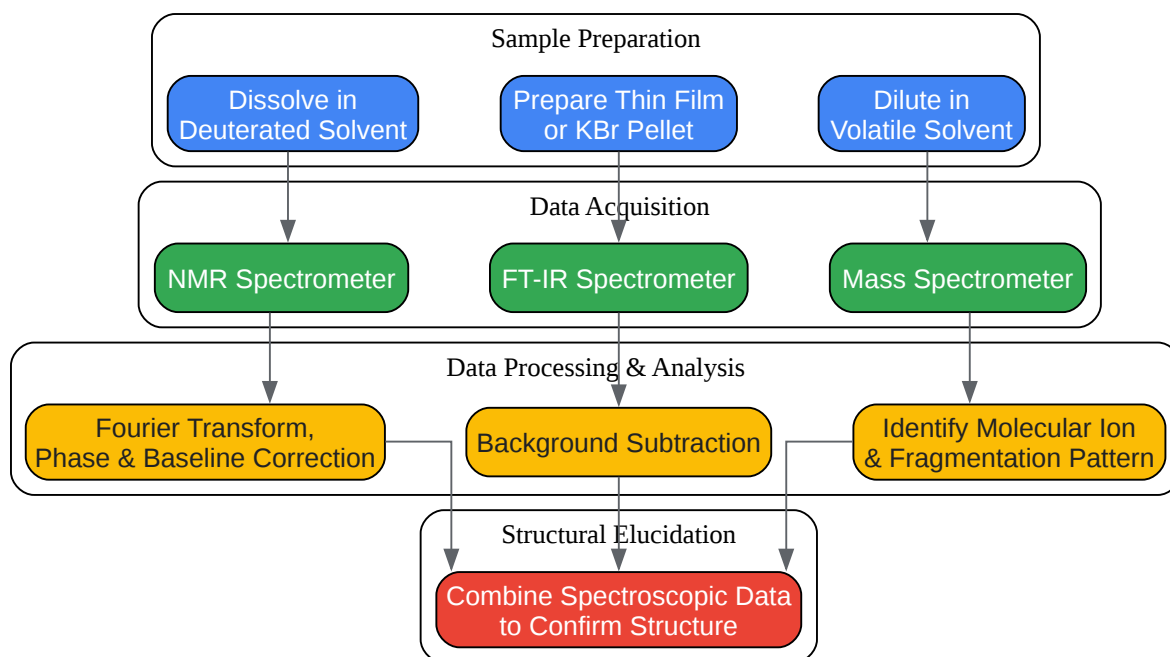
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum to obtain the final infrared spectrum of the compound.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **3-(Difluoromethyl)aniline** (approximately 1 µg/mL to 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For EI, use a standard electron energy of 70 eV.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

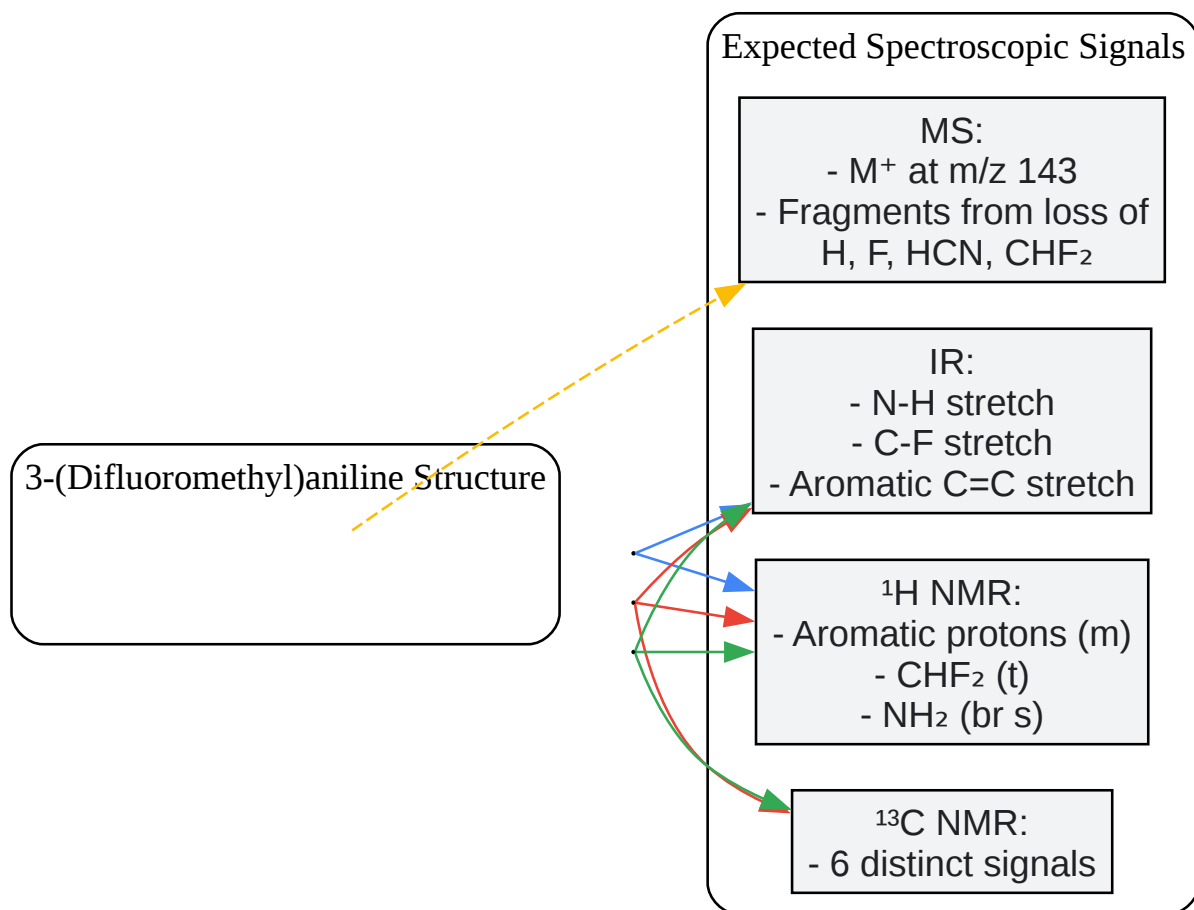
Visualizing the Analysis

The following diagrams, created using the DOT language, illustrate the workflow of spectroscopic analysis and the structural correlations for **3-(Difluoromethyl)aniline**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Correlation of structural features of **3-(Difluoromethyl)aniline** with expected spectroscopic signals.

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